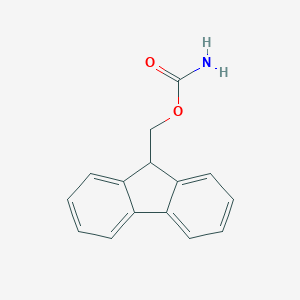

9-Fluorenylmethyl carbamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOKVYOCRSMTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352990 | |

| Record name | 9-Fluorenylmethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84418-43-9 | |

| Record name | 9-Fluorenylmethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenyl-methyl-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Fluorenylmethyl Carbamate: Synthesis and Properties

Introduction

9-Fluorenylmethyl carbamate (B1207046) (Fmoc-NH2) is an organic compound featuring the fluorenylmethoxycarbonyl (Fmoc) group attached to a primary carbamate. It is a crucial derivative in the family of Fmoc-based protecting group reagents, which are fundamental tools in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Developed by Carpino in 1972, the Fmoc group offers the advantage of being stable to acidic conditions while being easily cleaved by mild bases, such as piperidine (B6355638), providing an orthogonal protection strategy to acid-labile groups like the tert-butyloxycarbonyl (Boc) group.[4] This guide provides a comprehensive overview of the synthesis, properties, and key experimental procedures related to 9-Fluorenylmethyl carbamate for researchers and professionals in chemistry and drug development.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with a source of ammonia (B1221849), typically aqueous ammonium (B1175870) hydroxide (B78521). This reaction is a nucleophilic acyl substitution where the ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group.

Caption: Synthesis pathway of this compound from Fmoc-Cl and ammonia.

Experimental Protocol: Synthesis from Fmoc-Cl

The following protocol is a representative method adapted from general procedures for the reaction of Fmoc-Cl with amines.[5][6]

-

Dissolution: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in a suitable organic solvent such as dioxane or tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution in an ice bath to 0-4 °C with continuous stirring.

-

Reaction: Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 2-3 equivalents) dropwise to the cooled Fmoc-Cl solution. The reaction is typically performed under alkaline conditions to neutralize the HCl byproduct.

-

Stirring: Allow the reaction mixture to stir vigorously at 0-4 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.

-

Precipitation & Filtration: The product, this compound, is sparingly soluble in many common solvents and will precipitate out of the reaction mixture. Collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold water to remove any inorganic salts, followed by a cold non-polar solvent like hexane (B92381) to remove unreacted starting material.

-

Drying: Dry the purified product under a vacuum to yield this compound as a white crystalline solid. Purity can be assessed by HPLC and melting point determination.

Properties of this compound

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in synthesis.

Quantitative Physical Properties

The key physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystalline solid | [][8][9] |

| Melting Point | 201-204 °C | [][8][10] |

| Boiling Point | 459.7 °C (Predicted at 760 mmHg) | [][8][10][11] |

| Density | ~1.24 g/cm³ (Predicted) | [][10][11] |

| Solubility | Soluble in Dioxane (15 mg/mL) | [][11] |

| Vapor Pressure | 1.24 x 10⁻⁸ mmHg at 25°C | [10] |

| Refractive Index | 1.627 (Predicted) | [8][10] |

Chemical and Spectroscopic Data

This table outlines the fundamental chemical identifiers and spectroscopic information for the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₂ | [10][12] |

| Molecular Weight | 239.27 g/mol | [12][13] |

| CAS Number | 84418-43-9 | [10][12] |

| XLogP3 | 2.7 | [13] |

| IR Carbonyl (C=O) Stretch | ~1700-1750 cm⁻¹ (strong) | [14] |

| IR N-H Stretch | ~3200-3400 cm⁻¹ | [14][15] |

| IR Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | [14] |

Key Reactions and Applications

The primary utility of the Fmoc group, and by extension Fmoc-carbamate derivatives, lies in its role as a base-labile protecting group for amines.[2]

Fmoc Group Deprotection

The defining chemical property of the Fmoc group is its cleavage under mild basic conditions. The mechanism involves a β-elimination (E1cB-type) reaction. A base, typically a secondary amine like piperidine or morpholine (B109124), abstracts the acidic proton from the C9 position of the fluorenyl ring.[4] The resulting fluorenyl anion is stabilized by aromaticity. This intermediate then collapses, eliminating dibenzofulvene and carbon dioxide to release the free amine.

Caption: A typical experimental workflow for the deprotection of an Fmoc-protected amine.

Experimental Protocol: Fmoc Deprotection

This protocol provides a standard procedure for removing the Fmoc protecting group.[4]

-

Preparation: Dissolve the Fmoc-protected compound (1 equivalent) in an appropriate solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a solution of a secondary amine base. A solution of 20% (v/v) piperidine in DMF is standard. For a substrate sensitive to piperidine, a milder base like morpholine can be used.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes.

-

Work-up: Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

-

Washing: Wash the combined organic layers with a brine solution or 5% aqueous lithium chloride (LiCl) to remove residual DMF and base.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product (the free amine) can be purified by silica gel flash chromatography if necessary.

This compound is a foundational compound in the chemistry of the Fmoc protecting group. Its synthesis is straightforward, and its physical and chemical properties are well-characterized, ensuring its reliable performance in various synthetic applications. A thorough understanding of its synthesis, properties, and the core deprotection reaction is essential for researchers and scientists engaged in peptide synthesis, medicinal chemistry, and complex organic synthesis, where precise control over reactive amine functionalities is paramount.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. This compound 84418-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 84418-43-9 [chemnet.com]

- 11. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. scbt.com [scbt.com]

- 13. This compound | C15H13NO2 | CID 736301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy this compound | 84418-43-9 [smolecule.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of 9-Fluorenylmethyl Carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique base-lability, which allows for the selective deprotection of amines under mild conditions, orthogonal to the acid-labile side-chain protecting groups commonly employed. This technical guide provides a comprehensive exploration of the mechanism of action of 9-fluorenylmethyl carbamate (B1207046), detailing the chemical principles, experimental protocols, and quantitative data that underpin its utility.

Introduction to the Fmoc Protecting Group

The Fmoc group was introduced as a base-labile amine protecting group that is stable to acidic and hydrolytic conditions.[1] This characteristic is especially advantageous in SPPS, where the peptide chain is assembled on an acid-sensitive solid support.[1] The ability to deprotect the N-terminal amine with a weak base like piperidine (B6355638) without cleaving the peptide from the resin is a key feature of the Fmoc/tBu strategy.[1]

Mechanism of Action

The functionality of the 9-fluorenylmethyl carbamate as a protecting group is centered around two key processes: the protection of the amine and its subsequent, controlled deprotection.

Protection of Amines

The introduction of the Fmoc group to a primary or secondary amine is typically achieved through nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[2][3] The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct.[2]

Deprotection of Amines

The removal of the Fmoc group is the critical step that defines its utility. It is a base-catalyzed elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[2][4][5] This deprotonation is favored due to the electron-withdrawing nature of the fluorene (B118485) system, which results in an aromatic fluorenyl anion.[2]

This is followed by a β-elimination, which releases the free amine and carbon dioxide, and generates a dibenzofulvene (DBF) byproduct.[3][4][6] The secondary amine used for deprotection, such as piperidine, also acts as a scavenger for the reactive DBF, forming a stable adduct and preventing it from reacting with the newly liberated amine.[1][3][4]

Quantitative Data

The efficiency and kinetics of Fmoc deprotection are critical parameters in SPPS. The following tables summarize key quantitative data.

Table 1: Half-life of Fmoc-Valine Deprotection with Piperidine in DMF

| Piperidine Concentration (v/v) | Half-life (t½) | Reference |

| 20% | ~6-7 seconds | [7] |

Table 2: Fmoc Removal Efficiency with Different Piperidine Concentrations

| Piperidine Concentration (v/v) | Time (minutes) | Fmoc Removal (%) | Reference |

| 1% | 1 | 33.4 | [8] |

| 1% | 3 | 49.6 | [8] |

| 2% | 1 | 12.9 | [8] |

| 2% | 3 | 63.3 | [8] |

| 2% | 5 | 87.9 | [8] |

| 5% | 3 | >99 | [8] |

| 20% | 3 | >99 | [8] |

Table 3: Common Fmoc Deprotection Cocktails in SPPS

| Reagent | Concentration | Solvent | Typical Treatment Time | Reference |

| Piperidine | 20% (v/v) | DMF | 2 x 10 minutes | [3] |

| Piperidine/DBU | 2% / 2% (v/v) | DMF | 10-15 sec then 10-15 min | [3] |

| 4-Methylpiperidine | 20-30% (v/v) | DMF | 2 x 1-5 minutes | [6] |

Experimental Protocols

General Protocol for N-Fmoc Protection of an Amino Acid

This protocol describes the protection of an amino acid using Fmoc-Cl.

-

Dissolution : Dissolve the amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution.[9]

-

Addition of Fmoc-Cl : Cool the solution to 0°C and slowly add a solution of Fmoc-Cl (1.05 equivalents) in dioxane or acetone (B3395972) with vigorous stirring.[9]

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours or overnight.[9]

-

Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.[9]

-

Acidification and Extraction : Acidify the aqueous layer to pH 2-3 with 1M HCl. The Fmoc-protected amino acid will precipitate and can be extracted with an organic solvent like ethyl acetate.[2][9]

-

Purification : The crude product can be further purified by recrystallization.[9]

General Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a typical Fmoc deprotection cycle in manual SPPS.

-

Resin Swelling : Swell the resin-bound peptide in DMF for 30-60 minutes.[10]

-

Initial Deprotection : Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 1-5 minutes.[6][10]

-

Second Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 1-5 minutes.[6]

-

Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next amino acid coupling step.

Side Reactions

While the Fmoc deprotection is generally efficient, certain side reactions can occur, particularly with sensitive peptide sequences.

-

Aspartimide Formation : Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide derivative, especially upon prolonged exposure to the basic deprotection conditions.[11][12] This can lead to racemization and the formation of β-aspartyl peptides.

-

Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline as the second residue.[13]

-

Reaction of Dibenzofulvene with the Peptide : If the scavenging of dibenzofulvene by piperidine is incomplete, it can react with the newly deprotected amine of the peptide chain.[3]

Conclusion

The this compound protecting group is a powerful tool in modern organic synthesis, enabling the efficient and controlled assembly of complex peptides. A thorough understanding of its mechanism of action, including the kinetics of its removal and potential side reactions, is essential for researchers and scientists in the field of drug development and peptide chemistry. The protocols and data presented in this guide provide a solid foundation for the successful application of Fmoc chemistry.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability, coupled with its stability under acidic conditions, has made it the preferred choice for the temporary protection of amines in the synthesis of peptides and other organic molecules. This guide provides a comprehensive overview of the discovery, development, and application of the Fmoc protecting group, with a focus on its central role in SPPS.

Discovery and Development

The Fmoc protecting group was first introduced in 1970 by Louis A. Carpino and Grace Y. Han at the University of Massachusetts.[1][2][3] Their work, published in the Journal of the American Chemical Society, described a new base-sensitive amino-protecting group, offering a valuable alternative to the acid-labile protecting groups prevalent at the time, such as the tert-butoxycarbonyl (Boc) group.[1][4] The key innovation of the Fmoc group was its selective removal under mild basic conditions, which left acid-labile side-chain protecting groups intact, a concept known as orthogonality.[5][6]

While initially developed for solution-phase chemistry, the true potential of the Fmoc group was realized in the late 1970s when it was adapted for solid-phase peptide synthesis by Eric Atherton and Robert C. Sheppard at the Medical Research Council Laboratory of Molecular Biology in Cambridge.[1][7] This adaptation marked a significant advancement in peptide synthesis, enabling the production of longer and more complex peptides with higher purity and yield.[7][8]

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate (B1207046) that is introduced to protect the α-amino group of an amino acid.[5] The fluorenyl ring system is the key to its unique reactivity. The hydrogen atom on the 9-position of the fluorene (B118485) ring is acidic and can be readily abstracted by a weak base.[9]

The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[10][11] Fmoc-OSu is now more commonly used due to its greater stability and to avoid the formation of Fmoc-dipeptide byproducts that can occur with Fmoc-Cl.[6][10]

Experimental Protocol: Fmoc Protection of an Amino Acid using Fmoc-OSu

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.[5]

-

Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the amino acid solution.[5]

-

Reaction: Stir the mixture at room temperature for 4-24 hours.[5]

-

Workup: Acidify the reaction mixture with dilute HCl.

-

Extraction: Extract the Fmoc-amino acid with an organic solvent, such as ethyl acetate.[5]

-

Purification: The Fmoc-amino acid can be further purified by crystallization.[5]

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism.[6][12] The process is typically carried out using a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][13][14] The mechanism proceeds in two steps:

-

A base, such as piperidine, abstracts the acidic proton from the 9-position of the fluorene ring.[12]

-

This is followed by a β-elimination, which releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[12]

-

The highly reactive DBF is then trapped by the excess amine to form a stable adduct.[9][12]

The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectrophotometry at approximately 301 nm, allowing for real-time tracking of the deprotection reaction.[11]

Quantitative Data for Fmoc Deprotection

| Parameter | Value | Notes |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and effective reagent.[8][15][16][17] |

| 2-5% (v/v) DBU in DMF | A stronger, non-nucleophilic base.[17] | |

| Reaction Time | 3-20 minutes | Typically a two-step process (e.g., 1 x 3 min and 1 x 10-15 min).[5] |

| ~6 seconds (half-life) | In 20% piperidine in DMF.[11] | |

| Monitoring Wavelength | ~301 nm | For the dibenzofulvene-piperidine adduct. |

| Common Solvents | DMF, NMP | Polar aprotic solvents are preferred.[9][13] |

Experimental Protocol: Standard Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5][14][17]

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[16][17]

-

First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.[5]

-

Drain: Drain the deprotection solution.[17]

-

Second Deprotection: Add a fresh 20% (v/v) solution of piperidine in DMF and agitate for 10-15 minutes.[5]

-

Drain: Drain the deprotection solution.[17]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[17]

-

Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.[17]

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[7][8] The general workflow consists of three main stages: initiation, elongation cycles, and termination.

Key Steps in the Fmoc-SPPS Workflow:

-

Resin Preparation and First Amino Acid Loading: The synthesis begins with an insoluble resin support, which is typically functionalized with a linker. The C-terminal amino acid of the target peptide, with its α-amino group protected by Fmoc, is covalently attached to this linker.

-

Elongation Cycle:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a weak base, typically a 20% solution of piperidine in DMF.[14] This exposes a free amine group for the next coupling step.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[14]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent (e.g., HBTU, HATU) and then added to the resin. The activated carboxylic acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.[14]

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

-

Termination and Cleavage: After the desired peptide sequence has been assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and simultaneously, the acid-labile side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[8][14]

-

Purification: The crude peptide is precipitated, typically in cold diethyl ether, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][14]

Conclusion

The discovery and development of the Fmoc protecting group revolutionized peptide synthesis. Its unique chemical properties, particularly its base-lability and orthogonality to acid-labile protecting groups, have made Fmoc-based SPPS the dominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working in this field to achieve the successful synthesis of high-quality peptides.

References

- 1. grokipedia.com [grokipedia.com]

- 2. acs.org [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of 9-Fluorenylmethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyl carbamate (B1207046), commonly abbreviated as Fmoc-NH2, is a pivotal molecule in the field of organic synthesis, particularly renowned for its role as the foundational component of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data-driven insights and detailed experimental procedures to support researchers in peptide synthesis, drug discovery, and materials science.

Core Chemical and Physical Properties

9-Fluorenylmethyl carbamate is a white to off-white crystalline solid at room temperature.[] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₂ | [] |

| Molecular Weight | 239.27 g/mol | [][2] |

| Melting Point | 201-204 °C | [][2] |

| Boiling Point (Predicted) | 459.7 ± 14.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [] |

| Appearance | White to off-white crystalline powder | [] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions. While it exhibits limited solubility in water due to its hydrophobic fluorenyl moiety, it is soluble in several organic solvents.

| Solvent | Solubility | Appearance of Solution | Reference |

| Dioxane | 15 mg/mL | Clear, colorless | [][2] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Not specified | [3] |

| Water | Limited | Not specified | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.

| Technique | Key Data Points |

| ¹H NMR | Aromatic protons typically appear between δ 7.2-7.8 ppm. The carbamate NH proton is usually observed at δ 5.0-5.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the carbamate group appears near δ 156 ppm. |

| Infrared (IR) Spectroscopy | A characteristic carbonyl (C=O) stretching frequency is observed. |

| Mass Spectrometry (MS) | Electrospray ionization typically produces the protonated molecular ion [M+H]⁺ at m/z 240. |

Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the Fmoc group, which is central to its application in synthesis.

Thermal Stability: this compound demonstrates good thermal stability under normal storage conditions. Thermal decomposition typically begins at temperatures between 250-300°C. The decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.

Base-Labile Nature: The most significant chemical property of the Fmoc group is its lability towards bases. This characteristic is exploited in solid-phase peptide synthesis (SPPS) for the deprotection of the N-terminal amino group of amino acids. The cleavage occurs via a β-elimination mechanism in the presence of a secondary amine, most commonly piperidine (B6355638).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with an ammonia (B1221849) source.

Materials:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Aqueous ammonia (ammonium hydroxide) solution

-

Dioxane or a similar inert solvent

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 9-fluorenylmethyl chloroformate in dioxane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum and characterize using NMR, IR, and melting point analysis.

Caption: Synthesis workflow for this compound.

Fmoc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Fmoc protecting group is a crucial step in SPPS.

Materials:

-

Fmoc-protected peptide resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Dichloromethane (DCM) for washing

Procedure:

-

Swell the Fmoc-protected peptide resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for a specified time (typically 3-20 minutes).

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution for a second time to ensure complete removal of the Fmoc group.

-

Drain the solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM.

-

The resin is now ready for the next amino acid coupling step.

References

Stability of 9-Fluorenylmethyl Carbamate in Diverse Solvent Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis and a valuable tool in drug development due to its unique lability under mild basic conditions.[1] This characteristic allows for an orthogonal protection strategy, particularly in solid-phase peptide synthesis (SPPS), where it can be selectively removed without affecting acid-labile side-chain protecting groups.[1][2] Understanding the stability of the 9-fluorenylmethyl carbamate (B1207046) (Fmoc-carbamate) linkage in various solvents is paramount for optimizing reaction conditions, minimizing side reactions, and ensuring the synthesis of high-purity products. This technical guide provides a comprehensive overview of the factors influencing Fmoc-carbamate stability, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of Fmoc-Carbamate Stability

The stability of the Fmoc-carbamate is primarily dictated by its susceptibility to base-catalyzed elimination. The deprotection mechanism proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway.[1] A base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the formation of a carbanion intermediate.[1] This is followed by a rapid β-elimination, which liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[1] The rate of this deprotection is significantly influenced by the choice of base, its concentration, and the solvent employed.[1]

While highly susceptible to basic conditions, the Fmoc group exhibits remarkable stability towards acids and electrophiles, tolerating reagents such as trifluoroacetic acid (TFA), hydrogen bromide (HBr), and sulfuric acid.[3] This orthogonality is a key advantage of Fmoc chemistry.[3] However, it is considered only quasi-orthogonal to the Cbz protecting group as it can undergo hydrogenolysis under certain conditions.[3]

Quantitative Analysis of Fmoc-Carbamate Stability

The stability of Fmoc-carbamate is often quantified by its deprotection half-life (t₁/₂) under specific conditions. The following tables summarize the lability of the Fmoc group in the presence of various amine bases and solvents.

Table 1: Half-lives for Fmoc-ValOH Deprotection with Various Amine Bases in DMF

| Amine Base | Concentration | Half-life (t₁/₂) |

| Piperidine (B6355638) | 20% | 6 seconds |

| Piperidine | 5% | 20 seconds |

| Morpholine | 50% | 1 minute |

| Dicyclohexylamine | 50% | 35 minutes |

| Diisopropylethylamine | 50% | 10 hours |

Data sourced from reference[3].

Table 2: Lability of Fmoc-Gly-PS and Fmoc-Val in Different Solvents and Bases

| Compound | Base | Solvent | Time (min) | Deprotection (%) |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |

PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide. Data sourced from reference[1].

Table 3: Deprotection of Fmoc-Val-OH with Varying Piperidine Concentrations in DMF

| Piperidine Concentration | Time (min) | Deprotection (%) |

| 1% | 5 | 49.6 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

Data sourced from reference[1].

These tables clearly illustrate that both the choice of base and solvent play a critical role in the stability of the Fmoc-carbamate. Polar aprotic solvents like DMF generally facilitate faster deprotection compared to less polar solvents like DCM.[3][4] Secondary amines, such as piperidine and morpholine, are significantly more effective at cleaving the Fmoc group than sterically hindered or tertiary amines like diisopropylethylamine.[3]

Thermal Stability

In addition to its base lability, the Fmoc group can also be cleaved thermally. In high-temperature NMR experiments conducted in d6-DMSO, complete cleavage of the Fmoc protection was observed within 10 minutes at 120°C without the presence of any amine base.[5] This thermal cleavage is also observed in other dipolar aprotic solvents like DMF.[5] The liberated amine from the cleavage can participate in an autocatalytic decomposition process.[5] It is important to note that this method can sometimes affect other protecting groups; for instance, about 50% of Boc protecting groups on Fmoc-Trp(BOC)OH were also cleaved under these conditions.[5]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Assay for Fmoc Deprotection Kinetics

This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[3][5]

Materials:

-

Fmoc-protected amino acid or peptide attached to a solid support (resin)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

N,N-Dimethylformamide (DMF)

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Accurately weigh a sample of the Fmoc-peptide-resin.

-

Add a defined volume of the deprotection solution to the resin and start a timer.

-

At specific time intervals, take an aliquot of the supernatant.

-

Transfer the aliquot to a volumetric flask and dilute to a known volume with DMF.

-

Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.

-

Calculate the concentration of the dibenzofulvene-piperidine adduct using its molar extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹ at 301 nm).[6]

-

Plot the concentration of the adduct or the percentage of deprotection against time to determine the reaction kinetics.

Protocol 2: HPLC Method for Quantifying Fmoc-Carbamate Stability

This protocol provides a more direct measure of the Fmoc-carbamate stability by quantifying the remaining intact compound over time.

Materials:

-

Fmoc-carbamate compound of interest

-

Solvents to be tested (e.g., DMF, DCM, acetonitrile, methanol)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Standard of the Fmoc-carbamate compound

Methodology:

-

Prepare a stock solution of the Fmoc-carbamate in a suitable solvent.

-

Prepare separate solutions of the Fmoc-carbamate in each of the solvents to be tested at a known concentration.

-

At various time points, inject an aliquot of each solution into the HPLC system.

-

Monitor the elution of the Fmoc-carbamate using the UV detector (typically at a wavelength around 265 nm).

-

Quantify the peak area of the intact Fmoc-carbamate at each time point.

-

Plot the percentage of the remaining Fmoc-carbamate against time for each solvent to determine the stability profile.

Visualizing Mechanisms and Workflows

Fmoc Deprotection Signaling Pathway

Caption: E1cB mechanism of Fmoc deprotection initiated by a base.

Experimental Workflow for UV-Vis Stability Assay

Caption: Workflow for monitoring Fmoc deprotection kinetics via UV-Vis.

Conclusion

The stability of the 9-fluorenylmethyl carbamate is a critical parameter in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. Its lability to basic conditions, which is the cornerstone of its utility, is highly dependent on the solvent system and the nature of the base employed. Polar aprotic solvents and unhindered secondary amines significantly accelerate the rate of deprotection. Conversely, the Fmoc group demonstrates robust stability under acidic and thermal conditions, although high temperatures in dipolar aprotic solvents can induce cleavage. A thorough understanding of these stability profiles, supported by quantitative data and robust analytical methods, is essential for researchers to design and execute efficient and high-fidelity synthetic strategies.

References

Spectroscopic Analysis of Fmoc-Protected Amino Acids: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization and quantification of N-α-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. Tailored for researchers, scientists, and professionals in drug development and peptide chemistry, this document details the experimental protocols and quantitative data associated with Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Fmoc-Protected Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine protecting group in modern solid-phase peptide synthesis (SPPS). Its primary advantage lies in its base-lability, allowing for mild deprotection conditions (typically with piperidine) that preserve acid-labile side-chain protecting groups. This orthogonality is fundamental to synthesizing complex peptides with high yield and purity.[1] Accurate characterization and quantification of the Fmoc-amino acid building blocks are critical for ensuring the fidelity of the final peptide product. Spectroscopic methods provide the necessary tools for this quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the most common method for quantifying Fmoc-amino acids, particularly for determining the loading substitution on solid-phase resins. The technique relies on the strong UV absorbance of the fluorenyl moiety.

Principle of Quantification (Fmoc Assay)

The quantification is not performed on the intact Fmoc-amino acid but rather on the dibenzofulvene-piperidine adduct formed after the Fmoc group is cleaved by a piperidine (B6355638) solution.[2][3] This adduct has a distinct and strong absorbance maximum, which can be measured to determine the initial amount of Fmoc-protected compound according to the Beer-Lambert law.[4]

References

The Role of 9-Fluorenylmethyl Carbamate in Organic Synthesis: An In-depth Technical Guide

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules. Introduced by Louis A. Carpino and Grace Y. Han in 1970, this base-labile carbamate (B1207046) has become the dominant protecting group for amines in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its popularity stems from its unique stability to acidic conditions and its facile, clean removal under mild basic conditions, a property that provides a crucial "orthogonal" protection strategy.[3][4] This allows for the selective deprotection of the N-terminal amine without disturbing the acid-labile protecting groups commonly used for amino acid side chains or the linkage of the peptide to the resin support.[2][3]

This guide provides a technical overview of the synthesis, application, and removal of the Fmoc group, complete with quantitative data, detailed experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Protection

The Fmoc group is primarily used to temporarily block primary and secondary amines to prevent unwanted side reactions during multi-step syntheses.[5] Its chemical structure, featuring a large, aromatic fluorenyl system, confers stability and allows for its removal through a base-induced β-elimination mechanism.[2][6]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: Removal with weak bases like piperidine (B6355638) avoids the use of harsh acids (e.g., liquid HF or TFA used in the Boc strategy), preserving sensitive functional groups and linkages.[2][7]

-

Orthogonality: The base-lability of Fmoc is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and acid-cleavable resin linkers, which is fundamental to modern SPPS.[3][7]

-

Real-Time Monitoring: The dibenzofulvene (DBF) byproduct released during deprotection has a strong UV absorbance, allowing for quantitative, real-time monitoring of the reaction's completion.[3][4]

-

Automation-Friendly: The mild conditions and straightforward, cyclical nature of the process are highly amenable to automated peptide synthesizers.[8]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is typically introduced by reacting an amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic Schotten-Baumann conditions.[9][10] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

Caption: Workflow for the protection of an amine with the Fmoc group.

Fmoc deprotection is a two-step process initiated by a base, most commonly a 20% solution of piperidine in DMF.[1][2] First, the base abstracts the acidic proton on the fluorenyl ring's C9 position. This is followed by a β-elimination (E1cB mechanism) that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[6][11] The excess secondary amine (piperidine) then acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, which prevents it from reacting with the newly liberated amine.[2][6]

Caption: Mechanism of Fmoc deprotection using piperidine.

Quantitative Data

The efficiency of Fmoc chemistry is well-documented. Protection reactions typically proceed with high yields, while deprotection is rapid and clean.

Table 1: Fmoc Protection of L-Phenylalanine

| Reagent | Base/Solvent | Temperature | Time | Yield | Reference |

| Fmoc-OSu | MTSFA / Methylene Chloride | Reflux, then RT | ~30 min, then 10-15 min addition | 92% | [12] |

| Fmoc-Cl | NaHCO₃ / Acetone-Water | Room Temperature | Several hours | >90% (general) | [3] |

Table 2: Comparative Performance of Common Deprotection Reagents

| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations | Reference |

| Standard Piperidine | 20% Piperidine in DMF | 5 - 20 minutes | >95% | >98% | Standard, reliable method. Piperidine is both base and scavenger. | [5] |

| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes | >95% | >98% | Faster deprotection. Requires a separate scavenger (piperidine). | [5][11] |

| 4-Methylpiperidine | 20% 4-Methylpiperidine in DMF | 7 - 10 minutes | >95% | >98% | Efficient alternative to piperidine, avoiding its precursor status. | [13][14] |

| Piperazine | 10% Piperazine in DMF/Ethanol | ~10 minutes | >95% | >98% | Less efficient for sterically hindered amino acids at short times. | [13] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy is the foundation of modern automated SPPS. The synthesis occurs in a repeating cycle of deprotection, washing, coupling, and washing, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.

Caption: The four main steps of a typical Fmoc-SPPS cycle.

Detailed Experimental Protocols

The following protocols are representative procedures for the protection of an amino acid and a deprotection step in SPPS.

This procedure details the protection of the α-amino group of L-phenylalanine using Fmoc-Cl.[3]

-

Dissolution: Suspend L-phenylalanine (1 equivalent) in a mixture of acetone (B3395972) and water.

-

Basification: Add sodium bicarbonate (2 equivalents) to the suspension to create a basic environment.

-

Reagent Addition: In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in acetone. Add this solution dropwise to the amino acid mixture while stirring.

-

Reaction: Continue stirring the reaction at room temperature for 2-4 hours, or until completion is confirmed by TLC.

-

Workup (1): Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.

-

Workup (2): Dilute the remaining aqueous residue with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidification: Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product, N-Fmoc-L-phenylalanine, will precipitate out of the solution.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

This protocol describes the removal of the N-terminal Fmoc group from a peptide-resin during manual SPPS.[4][15]

-

Resin Preparation: Place the Fmoc-protected peptide-resin in a fritted glass reaction vessel. If the resin is dry, swell it in DMF for 30-60 minutes.

-

Initial Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous step.

-

Deprotection (Step 1): Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate gently for 2-5 minutes. Drain the solution.

-

Deprotection (Step 2): Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[1]

-

Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[4]

-

Confirmation (Optional): A small sample of the resin can be tested with a ninhydrin (B49086) solution. A blue color indicates the presence of a free primary amine, confirming successful deprotection.[1] The resin is now ready for the next amino acid coupling step.

Applications Beyond Peptide Synthesis

While SPPS is its primary application, the Fmoc group's unique properties make it valuable in other areas of organic synthesis.

-

Peptide Nucleic Acid (PNA) Synthesis: Fmoc chemistry is used to protect the N-(2-aminoethyl)glycine backbone of PNA monomers, which are DNA mimics with a polyamide backbone.[16][17][18] This enables the assembly of PNA oligomers using SPPS methodologies.

-

Carbohydrate Chemistry: The Fmoc group has been applied as a temporary protecting group for hydroxyl functionalities in the automated synthesis of oligosaccharides.[19] Its UV-active nature is useful for monitoring reaction efficiency.

-

Linker Chemistry: Fmoc-protected amino acids are used to create various linkers, such as the Rink Amide linker, which are widely used in solid-phase synthesis to produce peptide amides upon cleavage.[20]

-

Drug Modification: The Fmoc carbamate linkage can be used to create prodrugs, modifying drug molecules to improve pharmacokinetic properties like bioavailability or targeted delivery.[5]

Conclusion

The 9-fluorenylmethyl carbamate has revolutionized synthetic chemistry, most notably by enabling the routine and automated synthesis of complex peptides. Its unique combination of stability to acid and lability to mild base provides an essential orthogonal tool that underpins the dominant Fmoc/tBu strategy in SPPS. The well-understood chemistry, high-yield reactions, and amenability to monitoring and automation ensure that the Fmoc group will remain an indispensable tool for researchers in chemistry, biology, and the pharmaceutical sciences for the foreseeable future.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 20. researchgate.net [researchgate.net]

Physical characteristics of 9-Fluorenylmethyl carbamate solid

An In-depth Technical Guide to the Physical Characteristics of 9-Fluorenylmethyl Carbamate (B1207046) Solid

Introduction

9-Fluorenylmethyl carbamate (Fmoc-NH2) is a crucial reagent in synthetic organic chemistry, particularly in peptide synthesis where the Fmoc group serves as a key protecting group for amines.[1] A thorough understanding of its physical characteristics is paramount for its proper handling, storage, and application in research, development, and manufacturing. This guide provides a detailed overview of the physical properties of solid this compound, experimental protocols for their determination, and a logical workflow for characterization.

Data Presentation: Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white powder or crystalline powder.[1][][3][4][5] | [1][][3][4][5] |

| Melting Point | 201-204 °C[1][][6][7][8] | [1][][6][7][8] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³[1][][7][8] | [1][][7][8] |

| Solubility | Soluble in Dioxane (15 mg/mL, clear, colorless).[][6][8] | [][6][8] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C).[4][8] Can also be stored at -20°C.[] | [][4][8] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₂ | [][6][7] |

| Molecular Weight | 239.27 g/mol | [1][][6] |

| CAS Number | 84418-43-9 | [][6][7] |

| IUPAC Name | 9H-fluoren-9-ylmethyl carbamate | [][9] |

| Synonyms | Fmoc-NH₂, Fmoc-amide, N-(9-Fluorenylmethoxycarbonyl)amide | [][3][4][6][7] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of a solid compound like this compound are provided below. These protocols are generalized and may require optimization based on the specific equipment and sample purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[10][11]

Objective: To determine the temperature range over which the solid melts.

Apparatus:

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[13]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 3 mm.[12]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

Heat the sample rapidly to get an approximate melting point.[10][11]

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but this time, slow the rate of heating to 1-2 °C per minute as the temperature approaches the approximate melting point.[10]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[10] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[10]

Solubility Determination

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Test tubes or vials with stoppers[14]

-

Graduated cylinder or pipette

-

Spatula

-

Thermometer

-

Vortex mixer or shaker

Procedure:

-

Solvent Measurement: Using a graduated cylinder, measure a precise volume (e.g., 10 mL) of the chosen solvent (e.g., Dioxane) and transfer it to a test tube.[14]

-

Temperature Control: Measure and record the initial temperature of the solvent. Ensure the temperature remains constant throughout the experiment.[14]

-

Solute Addition: Weigh a known mass of this compound. Add a small, pre-weighed amount of the solid to the test tube.[14]

-

Dissolution: Stopper the test tube and shake or vortex it vigorously until the solid is completely dissolved.[14]

-

Saturation Point: Continue adding small, known quantities of the solid, shaking after each addition, until a point is reached where the solid no longer dissolves, and a small amount of undissolved solid remains at the bottom of the test tube. This indicates a saturated solution.

-

Calculation: Calculate the total mass of the solute that was dissolved in the known volume of the solvent. Express the solubility in terms of mass per unit volume (e.g., mg/mL).[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Objective: To obtain the infrared spectrum of solid this compound.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[15][16]

-

Salt plates (e.g., NaCl or KBr) for the thin film method.[17]

-

A suitable volatile solvent (e.g., methylene (B1212753) chloride or acetone).[17]

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[17]

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate.[17]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[17]

-

Spectral Acquisition:

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., N-H, C=O, C-O, aromatic C-H).

Alternative Procedure (ATR-FTIR):

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16]

-

Spectral Acquisition: Collect the IR spectrum of the sample.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Apparatus:

-

NMR Spectrometer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube. The solution height should be about 4-5 cm.[18][19]

-

Spectral Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.[18]

-

The probe is tuned to the appropriate frequency (e.g., for ¹H or ¹³C).[18]

-

Set the acquisition parameters and run the experiment to collect the spectrum.[18]

-

-

Data Analysis: Process the raw data (FID) using Fourier transformation. Analyze the resulting spectrum for chemical shifts, integration, and splitting patterns to confirm the molecular structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of a solid chemical compound like this compound.

Caption: Workflow for the physical characterization of a solid compound.

References

- 1. Page loading... [wap.guidechem.com]

- 3. This compound 84418-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound 84418-43-9 | TCI AMERICA [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. カルバミン酸9-フルオレニルメチル ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 84418-43-9 [chemnet.com]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | C15H13NO2 | CID 736301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. community.wvu.edu [community.wvu.edu]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. publish.uwo.ca [publish.uwo.ca]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Base-Lability of the Fmoc Group: A Technical Guide for Researchers

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique susceptibility to cleavage under mild basic conditions. This property allows for an orthogonal protection strategy, enabling the selective deprotection of the Nα-amino group while acid-labile side-chain protecting groups remain intact. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the base-lability of the Fmoc group, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Chemistry of the Fmoc Group and its Deprotection

The Fmoc group is a carbamate (B1207046) that reversibly blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1][2] Its utility is fundamentally linked to the chemical nature of the fluorenyl ring system.

Mechanism of Deprotection: An E1cB Pathway

The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism when treated with a base, most commonly a secondary amine like piperidine (B6355638).[3][4]

-

Proton Abstraction: The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base. The electron-withdrawing nature of the fluorene (B118485) system renders this proton particularly acidic.[3]

-

β-Elimination: The resulting carbanion is stabilized by the aromatic system. This intermediate then undergoes a rapid β-elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of a highly reactive dibenzofulvene (DBF) intermediate and the free amine of the peptide.[5][6]

-

Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is a reactive electrophile and is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct. This prevents the DBF from reacting with the newly deprotected N-terminus of the peptide chain.[5][6]

Factors Influencing Fmoc Group Lability

The rate of Fmoc deprotection is not constant and is influenced by several key factors that researchers can modulate to optimize their synthesis protocols.

Base Selection

The choice of base is a critical determinant of the deprotection rate. Both the strength (pKa) and nucleophilicity of the base play a role.

-

Secondary Amines: Cyclic secondary amines like piperidine and piperazine (B1678402) are highly effective due to their optimal balance of basicity and nucleophilicity, leading to rapid deprotection and efficient scavenging of dibenzofulvene.[5][6]

-

Non-nucleophilic Bases: Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also effect Fmoc removal. However, as they do not form a stable adduct with dibenzofulvene, a scavenger like piperidine is often included in the deprotection solution to prevent side reactions.[7]

-

Primary and Tertiary Amines: Primary amines can also remove the Fmoc group, while tertiary amines are generally much slower.[8]

Solvent Effects

The polarity of the solvent significantly impacts the rate of Fmoc cleavage. The reaction is favored in polar aprotic solvents which can stabilize the charged intermediates.

-

Polar Aprotic Solvents: N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in Fmoc SPPS, facilitating efficient deprotection.[6]

-

Non-polar Solvents: The deprotection rate is considerably slower in non-polar solvents like dichloromethane (B109758) (DCM).[6]

Steric Hindrance

The amino acid sequence of the peptide can influence the accessibility of the Fmoc group to the deprotection reagent. Steric hindrance from bulky side chains in close proximity to the N-terminus can slow down the rate of cleavage.

Temperature

While most Fmoc deprotection steps are performed at room temperature, increasing the temperature can accelerate the reaction rate. However, elevated temperatures can also increase the likelihood of side reactions such as aspartimide formation.[9]

Quantitative Analysis of Fmoc Deprotection

The efficiency of different deprotection reagents can be compared by examining their reaction kinetics. The following tables summarize key quantitative data.

Table 1: Deprotection Kinetics of Fmoc-Amino Acids with Various Bases

| Deprotection Reagent | Concentration | Solvent | Amino Acid | Half-life (t₁/₂) | Reference |

| 20% Piperidine | v/v | DMF | Fmoc-Val-OH | ~6-7 seconds | [10] |

| 5% Piperidine | v/v | DMF | Fmoc-Val-OH | ~8.6 minutes | [10] |

| 5% Piperazine | w/v | DMF | Fmoc-Val-OH | ~11 minutes | [10] |

| 5% Piperazine + 2% DBU | w/v + v/v | DMF | Fmoc-Val-OH | < 1 minute | [7] |

| 20% 4-Methylpiperidine | v/v | DMF | Fmoc-Leu-OH | Efficient at 3 min | [11] |

| 10% Piperazine | w/v | 9:1 DMF/Ethanol | Fmoc-Leu-OH | Efficient at 3 min | [11] |

Table 2: Solvent Effects on Fmoc Cleavage

| Solvent | Temperature | Time (min) | Cleavage of Fmoc-Pro-OH | Reference |

| DMSO | 120°C | 15 | Quantitative | [12][13] |

| DMF | 120°C | 15 | Quantitative | [12][13] |

| NMP | 120°C | 15 | Quantitative | [12][13] |

| Acetonitrile | 120°C | 15 | Slower | [13] |

| Chloroform | 120°C | 15 | No Reaction | [13] |

| Methanol | 120°C | 15 | No Reaction | [13] |

Experimental Protocols for Monitoring Fmoc Deprotection

Careful monitoring of the Fmoc deprotection step is crucial for ensuring the synthesis of high-quality peptides.

UV-Vis Spectrophotometric Monitoring

This quantitative method relies on measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[14][15]

Materials:

-

Fmoc-peptidyl-resin

-

Deprotection solution (e.g., 20% v/v piperidine in DMF)

-

DMF (UV grade)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume).

-

Deprotection: Add a known volume of the deprotection solution to the resin and agitate for the desired time (e.g., 2 x 10 minutes).

-

Collect Filtrate: Collect the filtrate from the deprotection steps in a volumetric flask of a known volume.

-

Dilution: Dilute the collected filtrate to the mark with DMF.

-

Measurement: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

-

Calculation: The extent of deprotection can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ in DMF), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Kaiser Test (Ninhydrin Test)

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines, thus confirming the completion of the deprotection step.[8][16]

Reagents:

-

Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

-

Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

-

Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

-

Heat: Heat the test tube at approximately 110°C for 5 minutes.

-

Observe Color:

-

Positive Result (Blue Color): The presence of free primary amines is indicated by an intense blue color in the solution and on the beads, signifying successful deprotection.

-

Negative Result (Yellow/Brown): The absence of a blue color indicates that the Fmoc group is still attached.

-

Note: The Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.

Common Side Reactions Associated with Fmoc Deprotection

While the Fmoc strategy is robust, the basic conditions used for deprotection can promote side reactions, particularly with certain peptide sequences.

Aspartimide Formation

This is a significant side reaction involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide (B58015) ring (aspartimide).[9][17] This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[9] The aspartimide can then be opened by nucleophiles to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.

Mitigation Strategies:

-

Use of Bulky Side-Chain Protecting Groups: Employing sterically hindering protecting groups on the Asp side chain, such as O-tert-butyl (OtBu) ethers, can reduce the rate of cyclization.[18]

-

Addition of HOBt: Including 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution can suppress aspartimide formation.[9]

-

Modified Deprotection Conditions: Using a lower concentration of piperidine or a weaker base can be beneficial, although this may require longer reaction times.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This is especially common when the first or second amino acid is proline.[1][5] The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, releasing a cyclic diketopiperazine.

Mitigation Strategies:

-

Use of Sterically Hindered Resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the cyclization reaction.

-

Coupling of Pre-formed Dipeptides: Coupling a pre-synthesized Fmoc-dipeptide can bypass the vulnerable dipeptide-resin intermediate.

-

Modified Deprotection Reagents: Using alternative deprotection cocktails, such as 2% DBU/5% piperazine in NMP, has been shown to significantly reduce DKP formation.[19]

Conclusion

The base-labile nature of the Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains. A thorough understanding of the deprotection mechanism, the factors influencing its lability, and the potential for side reactions is paramount for researchers and drug development professionals. By carefully selecting deprotection reagents, solvents, and reaction conditions, and by diligently monitoring the progress of the synthesis, the challenges associated with Fmoc chemistry can be effectively managed, leading to the successful synthesis of high-purity peptides for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. SPPS – American Peptide Society [americanpeptidesociety.org]

- 4. benchchem.com [benchchem.com]

- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]

- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. media.iris-biotech.de [media.iris-biotech.de]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Fmoc Solid-Phase Peptide Synthesis: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview and detailed protocols for performing Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). The information herein is intended to serve as a practical guide for the synthesis of peptides in a laboratory setting, with a focus on reproducibility and high purity of the final product.

Introduction to Fmoc-SPPS

Fmoc solid-phase peptide synthesis is the most widely used method for the chemical synthesis of peptides.[1][2] It relies on the use of the base-labile Fmoc protecting group for the temporary protection of the α-amino group of the growing peptide chain.[3] The peptide is assembled sequentially while being anchored to an insoluble solid support, or resin.[1][4] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[4] The side chains of the amino acids are protected by acid-labile groups, which are removed in the final step, along with cleavage of the peptide from the resin.[5][6] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle without affecting the side-chain protecting groups.[2][3]

Key Stages of Fmoc-SPPS